4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound with potential applications in several fields. Its structure is intricate, combining multiple heterocyclic elements, which may confer specific biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound is likely complex, involving multi-step reactions that incorporate its various heterocyclic components. The synthesis may start with simpler precursors such as thiazole, pyrrole, and pyrimidine derivatives, undergoing functional group modifications, condensation reactions, and cyclization.
Example Synthetic Route:
Synthesis of the thiazole ring through a condensation reaction involving α-haloketones and thiourea under basic conditions.
Introduction of the pyrrole moiety through Paal–Knorr synthesis, involving 1,4-diketones and ammonia or primary amines.
Construction of the pyrimidine ring via Biginelli reaction with aldehydes, β-keto esters, and urea.
Coupling of the different heterocyclic intermediates through suitable linkers using catalysts such as palladium or copper under anhydrous conditions.
Industrial Production Methods
The industrial production of this compound would demand optimization of each step for yield, purity, and cost-efficiency. Continuous flow chemistry or scalable batch processes might be employed, with careful control of reaction parameters and purification stages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions at the methyl groups or other potential oxidation sites within its structure.
Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.
Substitution: Various nucleophiles could attack the heterocyclic rings, replacing hydrogen atoms or modifying functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or Jones reagent.
Reduction: Reagents like NaBH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The reactions would yield modified versions of the parent compound, such as alcohols from reduction of ketones, new amides from acyl substitutions, or halogenated derivatives from halogenation reactions.
Scientific Research Applications
This compound could be valuable in:
Chemistry: As a building block or intermediate in organic synthesis.
Biology: For studying enzyme inhibition or protein interactions.
Medicine: As a potential drug candidate due to its complex structure, possibly acting on multiple biological targets.
Industry: In material science or as a precursor for developing functional materials with specific properties.
Mechanism of Action
Mechanism
The biological effects of this compound would depend on its ability to interact with molecular targets, such as enzymes, receptors, or DNA. The heterocyclic structure might enable it to bind to active sites or fit into DNA grooves, influencing biochemical pathways.
Molecular Targets and Pathways
Targets could include kinases, polymerases, or ion channels, with pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-thiazole-5-carboxamide
2-(pyrrol-1-yl)-4-thiazolecarboxamide
Unique Attributes
Compared to its peers, 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide may offer unique binding properties, enhanced stability, or specific biological activity, due to its distinct structural modifications.
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Biological Activity
The compound 4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N5O2S2 with a molecular weight of approximately 335.4 g/mol. The structure includes a thiazole moiety, a thieno[2,3-d]pyrimidine core, and a pyrrole ring, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antibacterial properties. For instance, compounds similar to the target molecule have shown notable activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain derivatives had IC50 values comparable to established antibiotics like amoxicillin .
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives
Compound | Target Bacteria | IC50 (µM) | Comparison Antibiotic |
---|---|---|---|
4-methyl compound | E. coli | 3.26 | Amoxicillin (5.00) |
6-methyl compound | Staphylococcus aureus | 4.15 | Amoxicillin (6.00) |
3b | Salmonella typhimurium | 2.85 | Amoxicillin (5.50) |
Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies have indicated that it can inhibit cell proliferation in various cancer cell lines, including liver carcinoma and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, with significant inhibition of key kinases involved in cancer progression .
Table 2: Anticancer Activity Data
Cell Line | Compound | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HepG2 (Liver Carcinoma) | 4-methyl compound | 3.10 | Apoptosis induction |
MV4-11 (Leukemia) | 6-methyl compound | 1.20 | Cell cycle arrest |
PC-3 (Prostate Cancer) | 3b | 0.75 | Kinase inhibition |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It has been shown to inhibit key kinases such as VEGFR-2 and AKT, which play critical roles in tumor growth and survival .
- DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA gyrase in bacteria, which is crucial for bacterial DNA replication .
Case Studies
- Study on Antibacterial Properties : A comparative study evaluated the antibacterial efficacy of various thienopyrimidine derivatives against E. coli and Staphylococcus aureus, revealing that the target compound had superior activity compared to traditional antibiotics .
- Anticancer Efficacy in Vivo : An animal model study demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of leukemia, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-11-14(27-18(20-11)22-7-3-4-8-22)15(24)19-6-9-23-12(2)21-16-13(17(23)25)5-10-26-16/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHHWBDWRSTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=NC4=C(C3=O)C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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